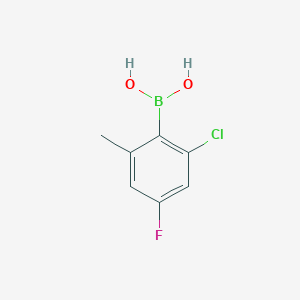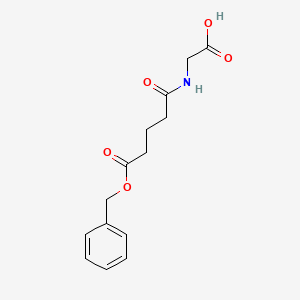
3-(3-氯苯基)-2,2-二甲基丙烷-1-胺盐酸盐
描述
Synthesis Analysis
While specific synthesis methods for this compound are not available, methods for synthesizing similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and others .
Chemical Reactions Analysis
The chemical reactions involving “3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride” are not specifically mentioned in the available resources .
科学研究应用
1-(3-氯苯基)哌嗪盐酸盐
此化合物被称为 5-HT 2c 5-羟色胺受体激动剂,是曲唑酮的代谢产物 .
1-(3-氯苯基)哌嗪
它已用于使用 GC-MS 和 LC-ESI-MS 测定尿液样本中的设计师哌嗪。 它还被用于研究新合成的化合物(如氟喹诺酮类)对二侧腹足虫的体外功效 .
1-(3-氯苯基)-4-(3-氯丙基)哌嗪盐酸盐
作用机制
生化分析
Biochemical Properties
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serotonin receptors, particularly the 5-HT2C receptor, acting as an agonist . This interaction can influence neurotransmitter release and signal transduction pathways. Additionally, it may interact with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .
Cellular Effects
The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular calcium levels and activation of downstream signaling cascades . This compound may also affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal function .
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, particularly the 5-HT2C receptor, leading to receptor activation and subsequent signal transduction . This activation can result in changes in intracellular calcium levels, enzyme activity, and gene expression. Additionally, it may inhibit or activate certain enzymes, such as cytochrome P450, influencing its own metabolism and the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter release and improvement in behavioral outcomes . At higher doses, it can cause toxic or adverse effects, including neurotoxicity, changes in cardiovascular function, and behavioral abnormalities . Threshold effects and dose-response relationships are critical considerations in these studies.
Metabolic Pathways
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed and excreted . The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body. Additionally, it may influence the activity of other metabolic enzymes, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride within cells and tissues are crucial for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular distribution can influence the overall cellular response to this compound .
属性
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEXZSZHNCBRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1485015.png)
![1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485016.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)
![2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485019.png)
![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485020.png)

![4-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485025.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)




![6-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1485033.png)
![(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485034.png)